molecular formula C19H33N B1330252 Benzyl(dodecyl)amine CAS No. 1687-68-9

Benzyl(dodecyl)amine

Cat. No. B1330252
CAS RN: 1687-68-9
M. Wt: 275.5 g/mol
InChI Key: TWOFDIYIPNBWBG-UHFFFAOYSA-N
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Description

Benzyl(dodecyl)amine is an organic compound that belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by an methanamine .


Synthesis Analysis

Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .


Molecular Structure Analysis

Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2 . It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .


Chemical Reactions Analysis

Benzylamine undergoes various chemical reactions. For instance, it reacts with acetyl chloride to form N-benzylacetamide . It is also degraded biologically by the action of the monoamine oxidase B enzyme, resulting in benzaldehyde .


Physical And Chemical Properties Analysis

Benzylamine is a colorless water-soluble liquid . It has a weak, ammonia-like odor . The standard state of benzylamine is at 25 °C [77 °F], 100 kPa .

Scientific Research Applications

Catalysis in Oxidative Deamination

Benzyl(dodecyl)amine can be used as a substrate in oxidative deamination reactions. This process involves the removal of an amine group from benzylamines, facilitated by catalysts like Ni(II)–NHC, with water acting as a formal oxidant . The reaction typically yields an aldehyde, and the presence of hemilabile pyridyl units in the catalyst promotes the nucleophilic attack of water on the metal-bound imine .

N-Dealkylation of Amines

In the field of organic synthesis, this compound may undergo N-dealkylation, a reaction where an N-alkyl group is removed from an amine . This transformation is crucial for synthesizing a wide range of pharmaceuticals, agrochemicals, and fine chemicals. It also plays a significant role in the in vivo metabolism of xenobiotics, where cytochrome P450 enzymes catalyze the reaction .

Synthesis of Drug Metabolites

The N-dealkylation process is also important in the identification and synthesis of drug metabolites, such as N-dealkylated metabolites, which are necessary throughout all phases of drug development studies . This compound could serve as a precursor in the synthesis of these metabolites, providing routes to explore new pharmaceuticals.

Carbon Dioxide Capture and Utilization

This compound can react with carbon dioxide (CO2) to form protected amine derivatives . This reaction is significant in the context of CO2 capture and utilization, where the amine acts as a medium to bind and potentially convert CO2 into useful chemicals.

Development of Water-Mediated Oxidation Reactions

The use of water-soluble 3d-metal catalysts, such as Ni(II), in the presence of this compound opens up new avenues for water-mediated oxidation reactions . These reactions are environmentally friendly and can be applied to various organic transformations.

Enzyme Mimicry and Mechanistic Studies

This compound can be used in mechanistic studies that mimic enzyme-catalyzed reactions, such as those performed by the cytochrome P450 family . Understanding these mechanisms can lead to the development of biomimetic catalysts and enhance our knowledge of drug metabolism.

Safety and Hazards

Benzyl(dodecyl)amine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Future Directions

There is ongoing research into the synthesis and applications of Benzyl(dodecyl)amine. For instance, recent literature has highlighted the use of 1,2-benzisoxazole as a practical electrophilic primary amine source . This enables a mild and general copper-hydride-catalyzed hydroamination of alkenes and alkynes to form primary amines .

Mechanism of Action

Target of Action

Benzyl(dodecyl)amine is a type of quaternary ammonium compound, which is known to interact with various biological targets. The primary targets of this compound are the phospholipid membranes of microorganisms . These membranes play a crucial role in maintaining the structural integrity and functionality of the cells .

Mode of Action

The interaction of this compound with its targets involves a process known as adsorption. The compound’s hydrophobic tail (dodecyl) interacts with the lipid layer of the cell membrane, while its hydrophilic head (benzylamine) interacts with the aqueous environment . This interaction disrupts the membrane’s structure, leading to increased permeability and eventual cell death .

Biochemical Pathways

The action of this compound affects several biochemical pathways. One such pathway involves the generation of nitrogen-centered radicals, which enable valuable transformations such as addition to π bonds and hydrogen atom abstraction . These radicals can cause significant changes in the cell, leading to its dysfunction .

Pharmacokinetics

Similar compounds have been shown to exhibit low water solubility and high affinity for organic solvents . These properties can affect the compound’s bioavailability and its distribution within the body or environment .

Result of Action

The result of this compound’s action at the molecular and cellular level is the disruption of cell membrane integrity, leading to cell death . This effect is primarily seen in microorganisms, making this compound a potent antimicrobial agent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of organic matter can affect the compound’s adsorption to cell membranes . Additionally, the compound’s antimicrobial activity can be affected by environmental conditions such as pH and temperature .

properties

IUPAC Name

N-benzyldodecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19/h11-13,15-16,20H,2-10,14,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOFDIYIPNBWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937521
Record name N-Benzyldodecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1687-68-9
Record name NSC30887
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyldodecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYLDODECYLAMINE
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Synthesis routes and methods

Procedure details

1.9 g (0.05 mol.) of lithium aluminum hydride was dissolved in 80 ml of anhydrous tetrahydrofuran. N-benzylidene-n-dodecylamine was gradually added to the mixture at room temperature and heated at 50°~60° C. for an hour to yield N-benzyl-n-dodecylamine (III). The product was purified by distillation. b.p. 150°~157° C./0.6 mmHg.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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